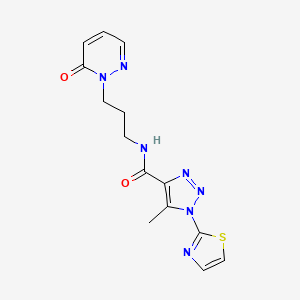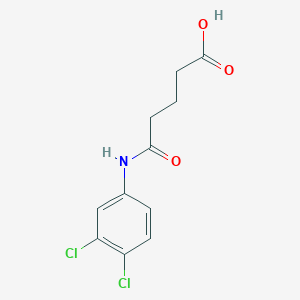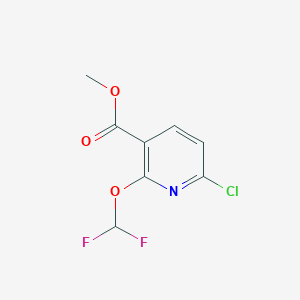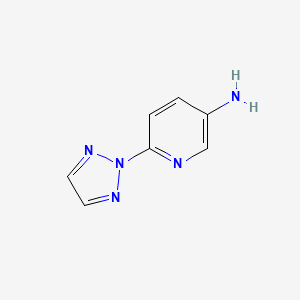
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has drawn significant interest in various scientific fields due to its unique structural features. The combination of pyridazinone, thiazole, and triazole motifs within a single molecule affords it notable chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multistep organic synthesis strategies. The process begins with the preparation of intermediates such as pyridazinone, thiazole, and triazole units, which are subsequently coupled under specific conditions to form the final compound. Specific solvents, catalysts, and temperature controls are critical for the optimal yield of this synthesis.
Industrial Production Methods
In an industrial context, the synthesis would likely be scaled up using batch or continuous flow reactors to ensure consistent quality and efficiency. The control of reaction parameters is essential to maintain the purity and yield at a larger scale. Specific reagents like palladium catalysts and controlled atmospheres (e.g., nitrogen) might be employed to facilitate complex coupling reactions.
化学反应分析
Types of Reactions
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is capable of undergoing a variety of chemical reactions including:
Oxidation: : This compound can be oxidized, typically using reagents such as m-chloroperbenzoic acid (mCPBA) or other peroxides, leading to oxidized products at the thiazole or pyridazinone rings.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride (NaBH4), often resulting in the reduction of carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions may be facilitated by halogenated derivatives of the compound, employing reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Some common reagents include:
Oxidizing agents: mCPBA, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major Products Formed
The reactions typically yield a variety of products depending on the specific pathways, such as:
Hydroxylated derivatives through oxidation.
Reduced alcohol forms of the original compound.
Substituted triazoles and thiazoles through nucleophilic substitutions.
科学研究应用
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
Biology
Biologically, the compound has been studied for its potential enzyme inhibition properties, which could make it valuable in the development of therapeutic agents targeting specific biochemical pathways.
Medicine
Medical research has explored its potential as an antimicrobial and antiviral agent due to the presence of multiple bioactive moieties within its structure. Its ability to inhibit enzyme systems relevant to disease processes is of particular interest.
Industry
Industrially, its robust chemical nature makes it a candidate for use in materials science, particularly in the creation of novel polymers and as a precursor in the synthesis of complex organic frameworks.
作用机制
The exact mechanism of action for 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological targets at the molecular level. The compound's action is believed to involve binding to specific enzymes or receptors, inhibiting their activity or altering their conformation. The presence of multiple heteroaromatic rings facilitates strong binding interactions, potentially disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
Compounds such as:
5-methyl-N-(3-(6-hydroxypyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
The uniqueness of 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution patterns, which confer distinct reactivity and biological activity compared to its analogs. The methyl group on the triazole ring, for example, can significantly influence its electron density and thus its interaction with biological targets. This compound's unique blend of heterocyclic structures also sets it apart from similar molecules in its class.
属性
IUPAC Name |
5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-10-12(18-19-21(10)14-16-7-9-24-14)13(23)15-5-3-8-20-11(22)4-2-6-17-20/h2,4,6-7,9H,3,5,8H2,1H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLCGYIODSKQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2796314.png)
![3-fluoro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2796315.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)
![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)

![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)

![4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid](/img/structure/B2796327.png)
![tert-butyl3-[(aminocarbamothioyl)amino]azetidine-1-carboxylate](/img/structure/B2796328.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2796329.png)

![5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2796333.png)
![methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2796336.png)
